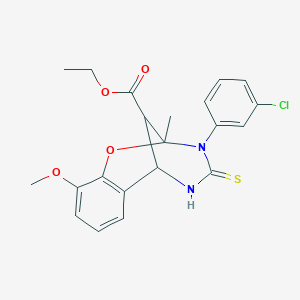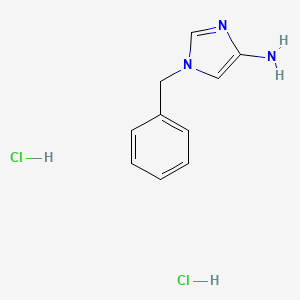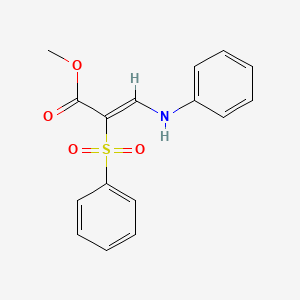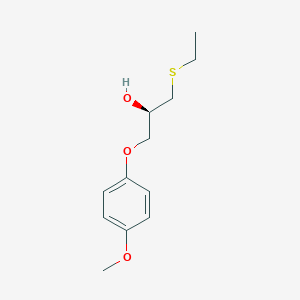
4-クロロ-5-フルオロ-2-メチルフェニルボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-fluoro-2-methylphenylboronic acid is a boronic acid with the molecular formula C7H7BClFO2 and a molecular weight of 188.39 . It is a solid substance .
Molecular Structure Analysis
The IUPAC name for this compound is (4-chloro-5-fluoro-2-methylphenyl)boronic acid. The InChI code is 1S/C7H7BClFO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,11-12H,1H3 and the InChI key is QEYSNUIQZFUGOZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a solid .作用機序
Target of Action
The primary target of 4-Chloro-5-fluoro-2-methylphenylboronic acid is in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis for the formation of carbon-carbon bonds .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the 4-Chloro-5-fluoro-2-methylphenylboronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In transmetalation, the organoboron compound (like our compound) transfers the organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway influenced by 4-Chloro-5-fluoro-2-methylphenylboronic acid . This reaction enables the formation of complex organic compounds by connecting carbon atoms, which can have significant downstream effects in the synthesis of various pharmaceuticals and polymers .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and reactivity, which can influence its bioavailability in suzuki–miyaura reactions .
Result of Action
The result of the action of 4-Chloro-5-fluoro-2-methylphenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura reaction . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of 4-Chloro-5-fluoro-2-methylphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the presence of other functional groups and the pH, temperature, and solvent conditions can all impact the efficacy and stability of this compound in the reaction .
実験室実験の利点と制限
4-Chloro-5-fluoro-2-methylphenylboronic acid has several advantages for lab experiments. It is a stable and easily handled compound that is readily available. It is also versatile and can be used in various reactions. However, it has some limitations, including its high cost and limited solubility in some solvents.
将来の方向性
There are several future directions for the research on 4-Chloro-5-fluoro-2-methylphenylboronic acid. One of the areas of interest is its potential as an anticancer agent. Further studies are needed to investigate its mechanism of action and efficacy in different cancer types. Another area of interest is its application in the synthesis of new materials, such as polymers and OLEDs. Additionally, more research is needed to explore its potential as a tool in drug design and enzyme kinetics studies.
合成法
The synthesis of 4-Chloro-5-fluoro-2-methylphenylboronic acid can be achieved through various methods, including Suzuki-Miyaura coupling, palladium-catalyzed cross-coupling reactions, and boronate esterification. One of the commonly used methods is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-chloro-5-fluoro-2-methylphenylboronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
科学的研究の応用
- 4-クロロ-5-フルオロ-2-メチルフェニルボロン酸の役割:
- 用途:
鈴木・宮浦カップリング
ヒドロメチル化シーケンス
ジブロモアレンのモノアリール化
軸不斉ビアリールホスホネートの調製
17β-ヒドロキシステロイドデヒドロゲナーゼタイプ2阻害剤
要約すると、4-クロロ-5-フルオロ-2-メチルフェニルボロン酸は、鈴木・宮浦カップリング、ヒドロメチル化、その他の合成経路において重要な役割を果たしています。その汎用性により、有機合成と医薬品化学におけるさらなる調査に適した興味深い化合物となっています。 詳細情報が必要な場合や、ご質問がある場合は、お気軽にお問い合わせください! 😊
Safety and Hazards
特性
IUPAC Name |
(4-chloro-5-fluoro-2-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,11-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYSNUIQZFUGOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)Cl)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2392302.png)



![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chloro-4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2392309.png)
![(2E)-2-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2392310.png)
![2-[3-(4-Ethoxyphenoxy)propoxy]benzaldehyde](/img/structure/B2392311.png)


![N-(2-hydroxyethyl)-4-[({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)methyl]benzamide](/img/structure/B2392319.png)
![N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2392320.png)
![Methyl 8-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate](/img/structure/B2392321.png)
![3-[(2-Chloroacetyl)-[(2-fluorophenyl)methyl]amino]-N-propan-2-ylpropanamide](/img/structure/B2392322.png)
